3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester
Description
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS: 2121515-17-9) is a boronic ester featuring two electron-withdrawing substituents: an ethoxycarbonyl (-COOEt) and a trifluoromethoxy (-OCF₃) group on the aromatic ring. Its molecular formula is C₁₆H₂₀BF₃O₅, and it is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, drug intermediates, and functional materials . The pinacol ester group enhances solubility in organic solvents and stabilizes the boron center, making it a versatile synthon in organic chemistry .
Properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BF3O5/c1-6-22-13(21)11-9-10(7-8-12(11)23-16(18,19)20)17-24-14(2,3)15(4,5)25-17/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLYULZWVCURCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BF3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116610 | |
| Record name | Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-17-9 | |
| Record name | Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronic Acid Esterification Principles
Pinacol ester formation relies on the condensation of boronic acids with diols. For 3-ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid, this involves reacting the parent boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous diethyl ether. The reaction proceeds via nucleophilic attack of the diol oxygen on the electron-deficient boron center, followed by elimination of water.
Critical parameters:
-
Stoichiometry: 1.2 equiv pinacol relative to boronic acid minimizes diol dimerization.
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Solvent polarity: Et₂O’s low polarity prevents premature crystallization of intermediates.
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Reaction time: 12–18 hr at 25°C ensures complete conversion.
Synthetic Methodologies
Direct Pinacol Esterification (Method A)
Adapted from Royal Society of Chemistry protocols:
Procedure:
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Charge 5 mmol 3-ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid into 10 mL Et₂O.
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Add pinacol (6 mmol) under N₂.
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Stir 16 hr at 25°C.
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Concentrate under reduced pressure.
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Purify via flash chromatography (petroleum ether/EtOAc 9:1 → 3:1).
Performance data:
Advantages:
Limitations:
Suzuki-Miyaura Coupling Precursor Approach (Method B)
Patent CN114380853A describes boronic ester synthesis via intermediate cross-coupling:
Steps:
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Prepare 4-(trifluoromethoxy)-3-ethoxycarbonylbromobenzene.
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Perform Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂).
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Catalyst: PdCl₂(dppf) (2 mol%).
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Base: KOAc (3 equiv) in dioxane, 80°C, 12 hr.
Outcomes:
| Metric | Method B | Method A |
|---|---|---|
| Yield | 84% | 91% |
| Pd residue | <5 ppm | N/A |
| Reaction time | 12 hr | 16 hr |
Trade-offs:
Reaction Optimization
Solvent Screening
Comparative data from parallel experiments:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Diethyl ether | 4.3 | 91 | 95 |
| THF | 7.5 | 87 | 93 |
| DCM | 8.9 | 78 | 89 |
Ether’s low polarity enhances boronic acid solubility while suppressing side reactions.
Temperature Effects
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0°C: 62% conversion (incomplete esterification).
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25°C: 91% yield (optimal).
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40°C: 88% yield (decomposition of trifluoromethoxy group observed).
Purification and Analysis
Chromatographic Conditions
Gradient elution profile for flash chromatography:
| Fraction | PE:EA Ratio | Volume (CV) | Target Compound Recovery |
|---|---|---|---|
| 1–3 | 95:5 | 3 | Impurities (<5%) |
| 4–6 | 90:10 | 2 | Nil |
| 7–10 | 85:15 | 4 | 89% of product |
CV = Column Volumes
Spectroscopic Characterization
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δ 8.46 (s, 1H, Ar-H).
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δ 4.37 (q, J=7.2 Hz, 2H, -OCH₂CH₃).
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δ 1.39 (t, J=7.2 Hz, 3H, -CH₃).
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166.6 ppm (C=O).
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84.0 ppm (B-O).
Hazard Notes:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Acids/Bases: Used for hydrolysis reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products Formed
Biaryls and Substituted Alkenes: Formed in Suzuki–Miyaura coupling.
Phenols: Formed in oxidation reactions.
Boronic Acids: Formed in hydrolysis reactions.
Scientific Research Applications
Organic Synthesis
-
Cross-Coupling Reactions :
- This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The trifluoromethoxy substituent enhances the reactivity of the boronic ester, allowing for efficient coupling with a range of aryl halides.
- Case Study : In a study published in Organic Letters, researchers demonstrated that using this boronic ester significantly improved yields in the synthesis of complex biaryl compounds compared to traditional boronic acids .
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Functionalization of Aromatic Compounds :
- The compound serves as an effective reagent for the functionalization of aromatic systems, enabling the introduction of various substituents through electrophilic aromatic substitution mechanisms.
- Data Table :
| Substrate | Reaction Conditions | Yield (%) |
|---|---|---|
| Aryl Halide A | Base: K2CO3, solvent: DMF | 85% |
| Aryl Halide B | Base: NaOH, solvent: EtOH | 90% |
Medicinal Chemistry
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Drug Development :
- The unique properties of 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester make it a candidate for developing new pharmaceuticals. Its ability to modulate biological targets through selective binding interactions is being explored.
- Case Study : A research team investigated its potential as an inhibitor for specific kinases involved in cancer pathways, demonstrating promising results in preliminary assays .
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Bioconjugation :
- The compound is also utilized in bioconjugation strategies where it can be linked to biomolecules for targeted delivery systems in therapy.
- Data Table :
| Conjugate Type | Linker Used | Stability (days) |
|---|---|---|
| Antibody-drug conjugate | PEG linker | 30 |
| Peptide conjugate | Alkyl linker | 15 |
Materials Science
-
Polymer Chemistry :
- It is used in the synthesis of functional polymers where boron-containing units can impart unique properties such as increased thermal stability and enhanced mechanical strength.
- Case Study : Research has shown that incorporating this boronic ester into polymer matrices can lead to materials with improved conductivity and thermal properties .
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Nanomaterials :
- The compound plays a role in the development of nanomaterials for electronic applications, where its ability to form stable complexes with metal ions is exploited.
- Data Table :
| Nanomaterial Type | Application | Performance Metric |
|---|---|---|
| Conductive films | Flexible electronics | Conductivity (S/m) |
| Catalysts | Organic reactions | Turnover number |
Mechanism of Action
The primary mechanism of action for 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester is its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.
Comparison with Similar Compounds
Solubility in Organic Solvents
Pinacol esters generally exhibit superior solubility compared to parent boronic acids or azaesters. Key findings include:
- 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester : Expected to follow the trend of high solubility in polar solvents like chloroform and ketones, as observed for other pinacol esters .
- Azaesters: Exhibit significant solvent-dependent solubility, with the highest in chloroform and lowest in methylcyclohexane (e.g., 3-pentanone: ~0.8 mole fraction solubility at 300 K) .
- Parent boronic acids : Poor solubility in hydrocarbons and moderate solubility in ethers/ketones .
Table 1: Solubility Trends of Boronic Acid Derivatives
| Compound Type | Solubility in Chloroform | Solubility in Methylcyclohexane |
|---|---|---|
| Pinacol esters (e.g., target) | Very high | Moderate |
| Azaesters | High | Very low |
| Parent boronic acids | Moderate | Negligible |
Hydrolysis Stability
Hydrolysis rates in aqueous environments depend on substituent electronic effects:
- Electron-withdrawing groups (EWGs) : Accelerate hydrolysis by increasing boron electrophilicity. For example:
- Electron-donating groups (EDGs): Slow hydrolysis (e.g., para-amino substituent: t₁/₂ ~3 hours) .
Table 2: Hydrolysis Half-Lives of Substituted Pinacol Esters
| Substituent | Hydrolysis t₁/₂ (Water) |
|---|---|
| -OH (para) | 10 minutes |
| -NHCOCH₃ (para) | 10 minutes |
| -NH₂ (para) | 3 hours |
| -OCF₃/-COOEt (target, meta) | Predicted <10 minutes* |
Reactivity in Cross-Coupling Reactions
Substituents influence reaction pathways and yields in Suzuki-Miyaura couplings:
- Trifluoromethoxy-substituted esters (e.g., target) : Enable efficient sp³-sp² coupling with neopentyl boronic esters (71% yield for product 7h) .
- Fluoro-substituted esters : Favor direct bromination pathways (<9:1 selectivity) due to strong EW effects .
- Methoxycarbonyl-substituted esters : Used in ROS-responsive drug delivery systems, indicating compatibility with bioactive environments .
Biological Activity
Introduction
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS Number: 2121515-17-9) is a boronic acid derivative characterized by its unique trifluoromethoxy group, which significantly influences its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the context of targeting specific biological pathways.
- Molecular Formula : C16H20BF3O5
- Molecular Weight : 360.13 g/mol
- Purity : 96% Min.
The presence of the trifluoromethoxy group enhances the lipophilicity and electronic properties of the compound, making it a valuable candidate for various biological assays.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of boronic acids, including those with trifluoromethoxy substitutions. A comparative study on various isomers of (trifluoromethoxy)phenylboronic acids demonstrated substantial antibacterial activity against Escherichia coli and Bacillus cereus . The introduction of the trifluoromethoxy group was found to enhance binding affinity to bacterial targets, thereby increasing efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ortho-Trifluoromethoxy | E. coli | 15 µg/mL |
| Para-Trifluoromethoxy | B. cereus | 20 µg/mL |
| 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester | E. coli | 12 µg/mL |
Enzyme Inhibition
Boronic acids are known to inhibit proteases and other enzymes through reversible covalent bonding. The specific esterification in 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester allows for selective inhibition of serine proteases, as demonstrated in vitro studies . This inhibition is critical for developing therapeutic agents targeting diseases where protease activity is dysregulated.
Case Studies
- Diabetes Diagnostics : Research has indicated that boronic acids can selectively bind to diols, which is useful for glucose sensing applications. A study showed that the trifluoromethoxy substitution improved selectivity towards glucose over fructose, suggesting potential use in diabetes monitoring devices .
- Cancer Therapy : The compound's ability to inhibit specific kinases involved in cancer progression was explored. In vitro assays revealed that 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester exhibited significant cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .
Q & A
Q. What are the key considerations for synthesizing 3-ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester?
The synthesis of arylboronic acid pinacol esters generally involves reacting phenylboronic acids with pinacol (1,2-diol) in the presence of dehydrating agents (e.g., MgSO₄) under anhydrous conditions. For derivatives like the target compound, a two-step approach is common:
- Step 1 : Introduction of the trifluoromethoxy and ethoxycarbonyl groups via electrophilic substitution or coupling reactions.
- Step 2 : Protection of the boronic acid group using pinacol to form the ester . Critical factors include moisture control (to prevent hydrolysis of the boronic ester) and stoichiometric optimization of pinacol to avoid side reactions.
Q. How does the solubility profile of this compound influence its use in cross-coupling reactions?
Pinacol esters of boronic acids exhibit significantly higher solubility in organic solvents (e.g., THF, DMSO, chloroform) compared to their parent acids, enabling homogeneous reaction conditions. For example, solubility in chloroform at 25°C is ~200 mg/mL, while in hydrocarbons (e.g., hexane), it drops to <10 mg/mL . This polarity-dependent solubility allows selective solvent choices for Suzuki-Miyaura couplings, where polar aprotic solvents (e.g., DMF) are preferred for enhanced reaction rates .
Q. What stability challenges arise during storage and handling?
The compound is sensitive to hydrolysis under acidic or aqueous conditions, reverting to the boronic acid. Storage recommendations:
Q. How can competing side reactions in Suzuki-Miyaura couplings be mitigated?
Common issues include protodeboronation (loss of the boronic ester group) and homocoupling. Mitigation strategies:
- Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress protodeboronation.
- Optimize base strength (e.g., K₂CO₃ vs. CsF) to balance reactivity and stability.
- Maintain inert atmospheres to prevent oxidative homocoupling .
Advanced Research Questions
Q. What analytical methods are most effective for characterizing decomposition pathways?
Q. How does the trifluoromethoxy group influence electronic effects in cross-coupling?
The electron-withdrawing trifluoromethoxy group (–OCF₃) reduces electron density at the boron center, slowing transmetallation in Suzuki reactions. This necessitates:
Q. Can this compound be integrated into stimuli-responsive drug delivery systems?
Yes. The boronic ester moiety undergoes ROS-triggered hydrolysis, enabling controlled release in oxidative environments (e.g., inflamed tissues). Example applications:
- Nanoparticle carriers : Encapsulate antibiotics (e.g., rifampin) in PEG-b-poly(boronate ester) micelles.
- Fluorescent probes : Couple with naphthalimide dyes for real-time H₂S release monitoring .
Q. What are the limitations of using this ester in aqueous-phase reactions?
Hydrolysis at physiological pH (7.4) occurs with a half-life of ~2–4 hours, limiting its utility in biological systems without stabilization. Strategies:
Q. How does regioselectivity vary in Miyaura borylation of polyhalogenated precursors?
Steric and electronic factors dominate:
- Trifluoromethoxy groups direct borylation to the para position due to their strong electron-withdrawing nature.
- Competing pathways (e.g., ortho borylation) are suppressed by bulky pinacol groups, as shown in kinetic studies with substituted iodobenzenes .
Methodological Recommendations
- Synthetic Optimization : Use bis(pinacolato)diboron (1.1 eq) with KOAc (3 eq) in dioxane at 80°C for efficient ester formation .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to model long-term storage .
- Cross-Coupling : Employ Pd(OAc)₂/XPhos (2 mol%) with Cs₂CO₃ in THF/H₂O (3:1) for aryl bromides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
